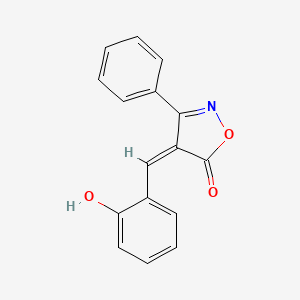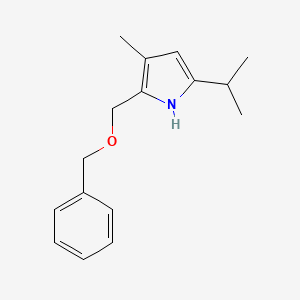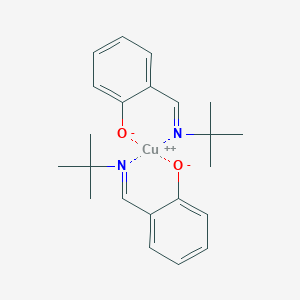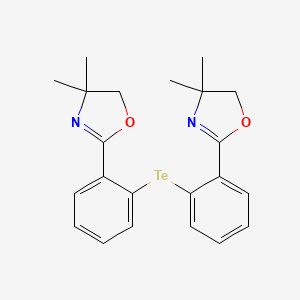
4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one typically involves the condensation reaction of 2-hydroxybenzaldehyde with 3-phenylisoxazol-5(4H)-one. The reaction is usually carried out in an ethanol medium with a catalytic amount of acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-(2-oxobenzylidene)-3-phenylisoxazol-5(4H)-one.
Reduction: Formation of 4-(2-hydroxybenzyl)-3-phenylisoxazol-5(4H)-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In its anticancer role, the compound forms coordination complexes with metal ions, which can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol: Similar in structure but contains a chloro and diethylamino group, which may alter its chemical and biological properties.
N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-4-chlorobenzohydrazide: Another Schiff base derivative with different substituents, affecting its reactivity and applications.
Uniqueness
4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one is unique due to its isoxazole core, which imparts distinct electronic properties and reactivity compared to other Schiff bases. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C16H11NO3 |
|---|---|
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
(4Z)-4-[(2-hydroxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H11NO3/c18-14-9-5-4-8-12(14)10-13-15(17-20-16(13)19)11-6-2-1-3-7-11/h1-10,18H/b13-10- |
InChI-Schlüssel |
SHKLSRHJZDMJDS-RAXLEYEMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=CC=C3O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12891901.png)


![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)
![2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran](/img/structure/B12891933.png)







![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
